N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-16-8-10-18(11-9-16)32(29,30)14-12-21(28)27(15-17-5-2-3-13-25-17)23-26-22-19(24)6-4-7-20(22)31-23/h2-11,13H,12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULMDEJXUOAIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide is a synthetic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a complex molecular structure that includes:
- A benzothiazole moiety, which is known for its broad spectrum of biological activity.
- A pyridine derivative that enhances its interaction with biological targets.
- A tosyl group that may contribute to its reactivity and solubility.
The presence of a fluorine atom on the benzothiazole ring is believed to enhance lipophilicity, potentially improving cellular uptake and biological efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against resistant strains of bacteria.
- Antitubercular Activity : The compound has shown promising results against Mycobacterium tuberculosis, making it a candidate for anti-tubercular drug development. Similar compounds with benzothiazole structures have been reported to possess antimicrobial properties as well.
- Synergistic Effects : Studies suggest that this compound can enhance the efficacy of other therapeutic agents when used in combination therapies, particularly with cell-penetrating peptides. This is crucial for overcoming antibiotic resistance in various bacterial strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines.
- Cell Line Studies : In studies involving human lung cancer cell lines (e.g., A549, HCC827), the compound demonstrated significant cytotoxic effects. The MTS cytotoxicity assays indicated a notable reduction in cell viability at low concentrations, suggesting potential as an anticancer agent .
- Mechanism of Action : The compound's mechanism may involve binding to DNA, disrupting cellular processes essential for cancer cell proliferation. Compounds with similar structural features have shown effective binding within the minor groove of DNA, which could be a target for therapeutic intervention .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various benzothiazole derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria. The results showed:
- Effective against : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial properties comparable to standard antibiotics.
Study 2: Antitumor Activity
Another study focused on the antitumor effects on human lung cancer cell lines using 3D culture systems:
- The compound exhibited higher cytotoxicity in 2D cultures compared to 3D, indicating its effectiveness in disrupting tumor growth.
- IC50 values were measured at approximately 6.26 μM for HCC827 cells, demonstrating potent activity against lung cancer cells .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | Similar core structure; lacks tosyl group | Antimicrobial activity against Mycobacterium tuberculosis |
| 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide | Contains similar benzothiazole core | Anticancer activity reported |
| N-(thiazol-2-yl)-benzenesulfonamide | Different core structure but similar antibacterial properties | Potent activity against Gram-positive bacteria |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of N-substituted propanamides with heterocyclic motifs. Below is a comparative analysis with structurally related compounds from recent literature:
Key Comparative Insights
Bioactivity: P6 and P10 () are pesticidal, leveraging thioether linkages for stability and membrane penetration. The target compound’s tosyl group may confer similar stability but with distinct target selectivity due to sulfonyl-electron withdrawal effects .
Structural Modifications: Fluorine Positioning: Fluorine at the 4-position of benzothiazole (target) vs. Sulfonyl vs. Thioether: The tosyl group in the target compound may enhance solubility compared to the trifluoropropylthio group in P6, but at the cost of reduced lipophilicity .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling (e.g., amidation of tosylpropanoyl chloride with benzothiazole and pyridylmethylamine), akin to methods in and using palladium catalysts or lead-mediated reductions .
Research Findings and Data
Physicochemical Properties (Inferred)
| Property | Target Compound | P6 | Compound 29 |
|---|---|---|---|
| Molecular Weight | ~500–550 g/mol* | 469.5 g/mol | 589.1 g/mol |
| LogP | ~3.5–4.0 | 4.2 | 5.8 |
| Melting Point | Not reported | Not reported | 175–178°C (Ex. 53) |
| Bioactivity | Kinase inhibition (hypothetical) | Pesticidal | Anticancer |
*Estimated based on structural analogs.
Mechanistic Hypotheses
- The fluorobenzothiazole moiety may act as a ATP-binding pocket mimic in kinases, similar to pyrazolopyrimidine scaffolds in .
- Tosylpropanamide’s sulfonyl group could engage in hydrogen bonding with catalytic lysine residues, a trait observed in sulfonamide-based inhibitors .
Limitations and Contradictions
- Evidence Gaps : Direct biological data for the target compound are absent in the provided sources; comparisons rely on structural analogs.
- Divergent Applications : P6/P10 (pesticidal) vs. chromene-pyrazolopyrimidine (therapeutic) highlight context-dependent structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
